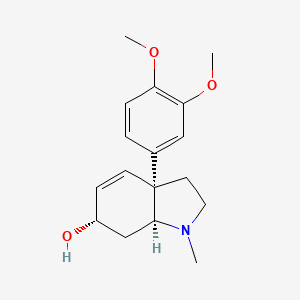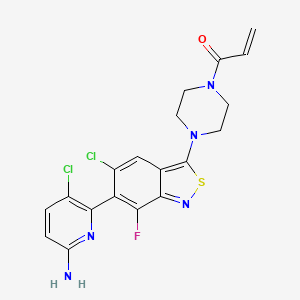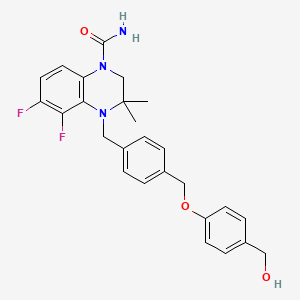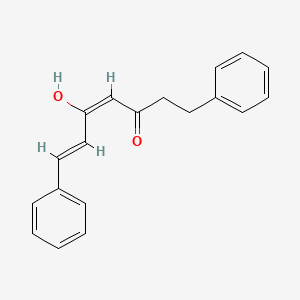![molecular formula C9H11BrN2O6 B12402176 5-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402176.png)
5-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione, commonly known as 5-bromo-2’-deoxyuridine, is a synthetic nucleoside analog of thymidine. This compound is widely used in scientific research, particularly in the study of cell proliferation and DNA synthesis. It incorporates into the DNA of dividing cells, making it a valuable tool for tracking cell division and studying various biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves the bromination of 2’-deoxyuridine. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The process involves the selective bromination of the 5-position of the uracil ring, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical research applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and other halides.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 5-amino-2’-deoxyuridine derivatives, while reactions with thiols can produce 5-thio-2’-deoxyuridine derivatives .
Applications De Recherche Scientifique
5-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action of 5-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into DNA in place of thymidine during the S phase of the cell cycle. This incorporation disrupts normal DNA synthesis and can lead to DNA damage and cell cycle arrest. The compound is particularly effective in rapidly dividing cells, making it useful for studying cell proliferation and as a potential therapeutic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-fluoro-2’-deoxyuridine: Another thymidine analog with similar applications in cell proliferation studies and cancer research.
2’-deoxyuridine: The non-halogenated analog of thymidine, used as a control in various experiments.
Uniqueness
5-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to its bromine substitution at the 5-position, which enhances its ability to incorporate into DNA and disrupt cell division. This property makes it particularly valuable in studies of DNA synthesis, cell proliferation, and as a potential therapeutic agent .
Propriétés
Formule moléculaire |
C9H11BrN2O6 |
|---|---|
Poids moléculaire |
323.10 g/mol |
Nom IUPAC |
5-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11BrN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5?,6+,8-/m1/s1 |
Clé InChI |
AGFIRQJZCNVMCW-TZLAVLDLSA-N |
SMILES isomérique |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)O)O)Br |
SMILES canonique |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


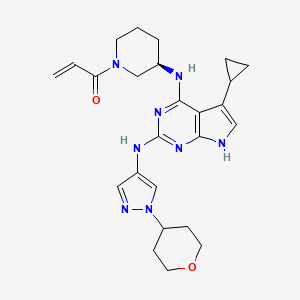
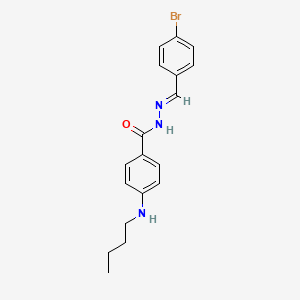
![N-[(2-methoxy-4-nitrophenyl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]-4-(3-sulfanylidenedithiol-4-yl)benzamide](/img/structure/B12402101.png)
![1-[7-methoxy-1-(10H-phenothiazine-3-carbonyl)indolizin-3-yl]ethanone](/img/structure/B12402106.png)
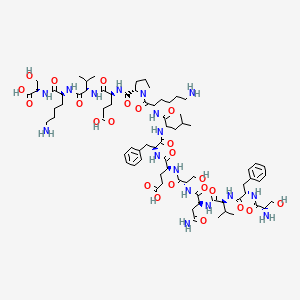
![5-[6-chloro-5-[(1S,2R)-2-ethenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12402108.png)

![6-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-iodo-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12402118.png)

